5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-4-5(8(15)16)14(6)7/h1-4H,(H,15,16) |
InChI Key |
BZRWDCWXKXBWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives
A common approach involves constructing the imidazo[1,2-a]pyridine core from pyridine precursors. Key methods include:
Method A: Triphosgene-Mediated Cyclization
-
Starting Material : 2,3-Dichloro-5-(trifluoromethyl)pyridine .
-
Procedure :
Method B: Ritter-Type Reaction
Direct Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group can be introduced via direct methods or chlorine/fluorine exchange:
Method C: Trifluoromethyl Copper Reagent
-
Procedure :
-
Substitution : React bromopyridine with trifluoromethyl copper (CF₃Cu) in the presence of a catalyst (e.g., CuI).
-
Cyclization : Form the imidazo ring using methods described above.
-
Method D: Chlorine/Fluorine Exchange
-
Procedure :
Installation of the 3-Carboxylic Acid Group
The carboxylic acid moiety at position 3 is typically introduced via ester hydrolysis or amide coupling:
Method E: Ester Hydrolysis
-
Procedure :
Method F: Amide Coupling
Table 1: Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| A | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Triphosgene, NaHCO₃, CH₂Cl₂ | ~50% | Direct cyclization to imidazo core | Multi-step process |
| B | Pyridine derivatives | Bi(OTf)₃, p-TsOH, DCE | N/A | High regioselectivity | Requires expensive catalysts |
| C | Bromopyridine | CF₃Cu, CuI | N/A | Efficient CF₃ introduction | Low functional group tolerance |
| D | 2-Chloro-5-(chloromethyl)pyridine | Cl₂, gas-phase fluorination | N/A | Scalable for industrial production | Hazardous reagents |
Table 2: Key Reaction Steps and Conditions
| Step | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | CF₃ Introduction to Pyridine | CF₃Cu, CuI, THF, 0°C | 5-(Trifluoromethyl)pyridine |
| 2 | Imidazo Ring Formation | Triphosgene, NaHCO₃, reflux | Imidazo[1,2-a]pyridine core |
| 3 | Carboxylic Acid Installation | BOP-Cl, Et₃N, DCM | 3-Carboxylic acid |
Research Findings and Optimization
-
Catalyst Selection : Bi(OTf)₃ and p-TsOH enhance cyclization efficiency in Ritter-type reactions, reducing reaction times to 12–24 hours .
-
Solvent Effects : Dichloromethane or THF improves solubility and reaction yield in triphosgene-mediated cyclization .
-
Functional Group Tolerance : Direct CF₃ introduction via copper reagents is limited by steric hindrance in substituted pyridines .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Decarboxylative Arylation: This compound can undergo ligand-free palladium-catalyzed decarboxylative arylation with various aryl and heteroaryl bromides.
Common Reagents and Conditions
Potassium Persulfate (K₂S₂O₈): Used as an oxidizing agent in the synthesis.
Iodine (I₂): Acts as a catalyst in the cyclization reaction.
Palladium Catalysts: Used in decarboxylative arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylative arylation typically yields arylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. For instance, one study reported IC50 values ranging from 20 to 30 µM against these cell lines, suggesting significant potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against several pathogenic fungi and bacteria. For example, derivatives containing the imidazo[1,2-a]pyridine structure demonstrated antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activities were comparable to established fungicides, indicating its potential use in agricultural applications .
Insecticidal Activity
The compound's derivatives have been tested for insecticidal properties, showing moderate activity against pests like Mythimna separata and Spodoptera frugiperda. Although the efficacy was lower than that of commercial insecticides such as chlorantraniliprole, the results suggest a pathway for developing new insecticides based on this chemical structure .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The trifluoromethyl group significantly enhances lipophilicity and membrane permeability, which are important factors in drug design.
| Compound Variant | Modifications | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Standard activity | |
| Variant A | Addition of methyl group | Increased potency | |
| Variant B | Trifluoromethyl substitution | Enhanced solubility |
Anticancer Evaluation
A notable study assessed various derivatives of this compound against human cancer cell lines. The results highlighted significant inhibition of cell proliferation with IC50 values indicating strong potential for therapeutic use .
Enzyme Inhibition Profile
Another study evaluated the compound's ability to inhibit specific enzymes involved in cancer progression and pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM against TRPV1 receptors, suggesting its potential role in pain management therapies .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in the context of anti-tuberculosis activity, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazopyridine family, which is recognized for its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. Research indicates that derivatives of imidazopyridines exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
- Chemical Name : this compound
- CAS Number : 1620655-97-1
- Molecular Formula : C9H5F3N2O2
- Molecular Weight : 230.14 g/mol
Anticancer Activity
Research has demonstrated that imidazopyridine derivatives possess significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various imidazopyridine compounds, emphasizing their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance the binding affinity to cancer-related targets.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Zolpidem | Anticancer | 0.5 |
| Alpidem | Anticancer | 0.7 |
| This compound | Anticancer | TBD |
Anti-inflammatory Effects
Imidazopyridine derivatives have shown promising anti-inflammatory activity. For instance, studies have reported that certain derivatives significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-2 specifically has been correlated with reduced inflammation in various animal models.
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Celecoxib | 0.04 |
| Compound A (Imidazopyridine) | 0.05 |
| Compound B (5-(Trifluoromethyl)-imidazo[1,2-a]pyridine) | TBD |
Antimicrobial Activity
The antimicrobial properties of imidazopyridines are well-documented. Compounds within this class have been tested against various bacterial strains and have exhibited potent antibacterial activity. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane penetration and subsequent antimicrobial efficacy.
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the effect of various imidazopyridine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast and lung cancer models. -
Anti-inflammatory Research :
Another study focused on the anti-inflammatory effects of imidazopyridine derivatives in a carrageenan-induced paw edema model in rats. The compound demonstrated a notable reduction in edema comparable to standard anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the imidazopyridine scaffold can significantly influence biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and target affinity.
- Positioning of Functional Groups : Variations at different positions on the ring can lead to increased potency against specific targets.
Q & A
Q. What are the common synthetic routes for 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 2-aminoheteroaromatic precursors (e.g., 2-aminopyridine) with halogenated acetoacetate derivatives. For example, ethyl 2-bromoacetoacetate reacts with 2-amino-5-(trifluoromethyl)pyridine under reflux in ethanol, followed by saponification and acidification to yield the carboxylic acid . EDC-mediated coupling with amines (e.g., benzylamine) is then used to generate derivatives . Microwave-assisted reactions can improve efficiency: a 67% yield was reported for a related imidazo[1,2-a]pyridine derivative using methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (80–100°C for cyclization), and catalyst (EDC/HOBt for amide coupling) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : 1H/13C NMR is essential for confirming the imidazo[1,2-a]pyridine core and substituent positions. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in 19F NMR, while the carboxylic acid proton is typically absent in D2O-exchanged spectra . IR spectroscopy identifies functional groups: carboxylic acid C=O stretches appear at ~1720 cm⁻¹, and imidazole ring vibrations occur at 1440–1510 cm⁻¹ . HPLC-MS with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolves purity (>95%) and molecular ion peaks (e.g., m/z 230.15 for C9H5F3N2O2) .
Q. What are the primary medicinal chemistry applications of this compound?
- Methodological Answer : The imidazo[1,2-a]pyridine scaffold is explored for anticancer and antimicrobial agents due to its ability to inhibit kinases (e.g., PI3K) and disrupt bacterial membranes. The trifluoromethyl group enhances metabolic stability and target binding via hydrophobic interactions . For example, analogs like HS-173 (a PI3K inhibitor) show IC50 values <100 nM in cancer cell lines by blocking Akt phosphorylation . Structure-activity relationship (SAR) studies prioritize substitutions at C-2 (electron-withdrawing groups) and C-5 (halogens for solubility modulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and bioactivity data for derivatives?
- Methodological Answer : Discrepancies often arise from trifluoromethyl positioning and counterion selection. For instance, 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate shows poor aqueous solubility (requiring DMSO) but enhanced cellular uptake in vitro . To address this, salt formation (e.g., hydrochloride) or prodrug strategies (esterification) improve bioavailability. Parallel assays comparing free acids and salts under standardized conditions (e.g., PBS pH 7.4) are recommended .
Q. What strategies optimize C-3 functionalization for diverse pharmacophore development?
- Methodological Answer : Multicomponent reactions (MCRs) enable rapid diversification. A decarboxylative three-component reaction with glyoxalic acid and boronic acids introduces aryl/heteroaryl groups at C-3 with >60% yields . Scaffold-switching —replacing the pyridine ring with pyrimidine or pyridazine—retains core bioactivity while altering pharmacokinetics. For example, imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives exhibit improved logP values (1.5–2.5 vs. 2.8 for pyridine analogs) .
Q. How do structural analogs compare in target selectivity, and what computational tools validate these differences?
- Methodological Answer : Analogues like 7-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid show reduced off-target effects against CYP450 enzymes compared to the 5-trifluoromethyl isomer . Docking studies (AutoDock Vina) and molecular dynamics simulations (GROMACS) highlight hydrogen bonding with kinase active sites (e.g., PI3Kγ: Asp964, Lys890). Pharmacophore models emphasize the necessity of the carboxylic acid for ATP-binding pocket interactions .
Q. What are the best practices for troubleshooting low-yield reactions during scale-up?
- Methodological Answer : Common issues include incomplete cyclization or side reactions during saponification. Process optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
